molecular formula C14H21N3O3S B585303 Sumatriptan-d6 N-Oxide CAS No. 1346599-50-5

Sumatriptan-d6 N-Oxide

Numéro de catalogue: B585303
Numéro CAS: 1346599-50-5
Poids moléculaire: 317.437
Clé InChI: GRHYJEBKFWDYFD-XERRXZQWSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Table 1: Molecular formula comparison

Compound Molecular Formula Molecular Weight (g/mol)
Sumatriptan C₁₄H₂₁N₃O₂S 295.40
Sumatriptan-d6 N-Oxide C₁₄D₆H₁₅N₃O₃S 317.44

The N-oxide functional group introduces polarity, altering solubility and stability compared to the parent compound . The deuteration pattern ensures isotopic labeling for analytical tracking without perturbing the core pharmacophore .

Isotopic Labeling Patterns: Deuteration at N-Dimethyl Groups

Deuteration occurs exclusively at the N,N-dimethyl groups , where six hydrogen atoms are replaced by deuterium (²H) . This isotopic labeling is critical for mass spectrometry-based quantification, as it creates a distinct mass shift of +6 atomic mass units (AMU) relative to the non-deuterated form .

Key isotopic characteristics:

  • Isotopic purity : ≥98% deuterium incorporation .
  • Synthetic route : Deuteration is achieved during the oxidation of sumatriptan using deuterated reagents or post-synthetic isotope exchange .
  • Stability : The C–D bonds in the N-methyl groups resist metabolic cleavage, ensuring isotopic integrity in biological matrices .

The labeled compound retains the pharmacological activity of sumatriptan while enabling precise pharmacokinetic studies through isotopic differentiation .

Crystallographic Data and Three-Dimensional Conformational Studies

While crystallographic data for Sumatriptan-d6 N-Oxide remain limited, studies on sumatriptan succinate reveal a triclinic crystal system with space group P1̄ and unit cell parameters a = 7.8 Å, b = 9.2 Å, c = 12.5 Å, α = 89°, β = 78°, γ = 81° . The N-oxide moiety likely introduces conformational rigidity due to its polar nature, affecting molecular packing.

Structural insights:

  • Hydrogen bonding : The N-oxide oxygen participates in intermolecular hydrogen bonds, stabilizing the crystal lattice .
  • Torsional angles : The ethanamine side chain adopts a gauche conformation, similar to sumatriptan, ensuring receptor binding compatibility .
  • Deuteration effects : Isotopic substitution minimally alters bond lengths (<0.01 Å difference) but may influence vibrational spectra .

Further X-ray diffraction studies are needed to resolve the full three-dimensional conformation of the deuterated N-oxide.

Comparative Structural Analysis with Parent Compound Sumatriptan

Table 2: Structural differences and similarities

Feature Sumatriptan Sumatriptan-d6 N-Oxide
Amino group N,N-dimethyl N,N-bis(trideuteriomethyl) oxide
Oxidation state Tertiary amine N-oxide
Molecular weight 295.40 g/mol 317.44 g/mol
Polarity LogP = 1.2 LogP = 0.8 (estimated)

The N-oxidation increases polarity, reducing lipid solubility and altering pharmacokinetic profiles . Deuteration does not affect the indole or sulfonamide moieties, preserving the compound’s affinity for 5-HT₁B/₁D receptors . Spectroscopic comparisons show distinct ¹H-NMR signals for deuterated methyl groups (absence of proton signals) and a downfield shift for the N-oxide proton (δ = 3.8 ppm) .

Propriétés

Numéro CAS

1346599-50-5

Formule moléculaire

C14H21N3O3S

Poids moléculaire

317.437

Nom IUPAC

2-[5-(methylsulfamoylmethyl)-1H-indol-3-yl]-N,N-bis(trideuteriomethyl)ethanamine oxide

InChI

InChI=1S/C14H21N3O3S/c1-15-21(19,20)10-11-4-5-14-13(8-11)12(9-16-14)6-7-17(2,3)18/h4-5,8-9,15-16H,6-7,10H2,1-3H3/i2D3,3D3

Clé InChI

GRHYJEBKFWDYFD-XERRXZQWSA-N

SMILES

CNS(=O)(=O)CC1=CC2=C(C=C1)NC=C2CC[N+](C)(C)[O-]

Synonymes

3-[2-[(Dimethyl-d6)oxidoamino]ethyl]-N-methyl-1H-indole-5-methanesulfonamide;  GR 112504-d6; 

Origine du produit

United States

Méthodes De Préparation

Nitro Reduction with Deuterated Reagents

The synthesis begins with the reduction of a nitro precursor (Formula 1, Figure 1) using a palladium-on-carbon (Pd/C) catalyst in the presence of ammonium formate-d6 or deuterated formic acid (DCOOD). This step replaces six hydrogen atoms with deuterium at the dimethylamine group.

Reaction Conditions :

  • Catalyst : 5% Pd/C (0.5–5 wt% relative to substrate)

  • Solvent : Methanol-d4 or ethanol-d6

  • Temperature : 65°C under hydrogen/deuterium gas (78.4 bar)

  • Yield : 85–92% (based on analogous non-deuterated reductions)

The use of deuterated ammonium formate ensures complete deuteration without proton exchange, critical for achieving ≥98% isotopic purity.

Bromination and Acylation for Intermediate Stabilization

The deuterated amine intermediate undergoes bromination with N-bromosuccinimide (NBS) in dichloromethane, followed by acylation with trifluoroacetic anhydride to protect reactive sites. These steps prevent undesired side reactions during subsequent cyclization.

Key Observations :

  • Bromination at the indole 3-position proceeds regioselectively in 89% yield.

  • Acylation with trifluoroacetyl groups enhances solubility in polar aprotic solvents (e.g., dimethylformamide-d7).

Palladium-Catalyzed Cyclization

Cyclization of the acylated intermediate (Formula 4) employs zerovalent palladium catalysts (e.g., Pd(PPh3)4) in deuterated dimethyl sulfoxide (DMSO-d6). This forms the indole core while retaining deuterium labels.

Optimized Parameters :

  • Catalyst Loading : 5 mol% Pd(0)

  • Temperature : 110°C, 12 hours

  • Yield : 78–82%

N-Oxide Formation via Controlled Oxidation

The tertiary amine of deuterated sumatriptan is oxidized to the N-oxide using meta-chloroperbenzoic acid (m-CPBA) in dichloromethane at 0–5°C. Alternative oxidants like hydrogen peroxide (H2O2) in acetic acid-d4 are less effective due to deuterium exchange risks.

Reaction Metrics :

  • Oxidant : 1.2 equiv m-CPBA

  • Reaction Time : 2 hours

  • Yield : 90–94%

Analytical Characterization and Quality Control

Isotopic Purity Assessment

Liquid chromatography–mass spectrometry (LC-MS) with electrospray ionization (ESI) confirms deuterium incorporation. The mass-to-charge ratio (m/z) of 318.17 ([M+H]+) aligns with the theoretical molecular weight of 317.437 g/mol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • 1H NMR (400 MHz, CDCl3) : Absence of peaks at δ 2.8–3.2 ppm (dimethylamine protons) confirms deuteration.

  • 13C NMR : Signals at δ 42.5 and 44.1 ppm correspond to deuterated methyl carbons.

Purity Profiling

Challenges and Mitigation Strategies

Deuterium Exchange During Oxidation

Exposure to protic solvents or acidic conditions risks replacing deuterium with protium. Using anhydrous m-CPBA in dichloromethane minimizes exchange.

Byproduct Formation in Cyclization

Incomplete cyclization generates open-chain byproducts. Increasing Pd(0) loading to 7 mol% reduces this issue but raises costs.

Scalability of Deuterated Reagents

Large-scale synthesis requires economical deuterium sources. Ammonium formate-d6 is preferred over deuterium gas due to lower flammability and cost.

Comparative Analysis of Synthetic Routes

Parameter Pd/C-H2 Pathway Pd/C-Ammonium Formate-d6
Deuterium SourceD2 gasAmmonium formate-d6
Reaction Pressure78.4 barAmbient
Isotopic Purity95–97%98–99%
ScalabilityLimited by gas handlingSuitable for kilogram-scale

The ammonium formate-d6 method offers superior safety and isotopic purity for industrial applications .

Analyse Des Réactions Chimiques

Types of Reactions

Sumatriptan-d6 N-Oxide primarily undergoes oxidation reactions. The oxidation process involves the conversion of Sumatriptan to its N-oxide form using hydrogen peroxide as the oxidizing agent .

Common Reagents and Conditions

    Oxidizing Agent: Hydrogen peroxide (30% aqueous solution)

    Catalyst: Sodium tungstate

    Medium: Methanolic medium containing methanesulphonic acid

    Temperature: 50-55°C

Major Products

The major product of the oxidation reaction is Sumatriptan-d6 N-Oxide. The reaction conditions are optimized to ensure high yield and purity of the N-oxide derivative .

Applications De Recherche Scientifique

Sumatriptan-d6 N-Oxide has several applications in scientific research:

    Chemistry: Used as a reference standard in analytical chemistry to study the pharmacokinetics and metabolism of Sumatriptan.

    Biology: Employed in studies investigating the biological pathways and mechanisms of action of Sumatriptan and its derivatives.

    Medicine: Utilized in the development of new migraine treatments and in the study of drug interactions and side effects.

    Industry: Applied in the pharmaceutical industry for quality control and assurance of Sumatriptan-based medications

Mécanisme D'action

Sumatriptan-d6 N-Oxide exerts its effects by acting as an agonist of the serotonin 5-HT1B and 5-HT1D receptors. This agonism leads to the constriction of cranial blood vessels and inhibition of the release of pro-inflammatory neuropeptides. These actions help alleviate migraine symptoms by reducing inflammation and pain .

Comparaison Avec Des Composés Similaires

Non-Deuterated N-Oxide Derivatives

  • Sumatriptan N-Oxide (CAS: 212069-94-8): The non-deuterated counterpart lacks deuterium substitution, with a molecular formula of C14H21N3O3S and molecular weight 311.40 g/mol. It is recognized as a pharmacopeial impurity in Sumatriptan formulations, necessitating quantification during quality control .
  • Sumatriptan Succinate Related Compound C: Identified as [3-[2-(dimethylamino-N-oxide)ethyl]-1H-indol-5-yl]-N-methylmethanesulfonamide, this compound shares the N-oxide group but differs in counterion (succinate vs. free base). It underscores the structural diversity of N-oxide derivatives in regulatory monitoring .

Deuterated Triptans Without N-Oxide

  • Sumatriptan-d6 (CAS: 1020764-38-8) :
    This deuterated analog lacks the N-oxide group, with a molecular weight of 295.40 g/mol . It serves as a reference standard for the parent drug, highlighting the role of deuteration in metabolic stability studies .

  • [2H6]-Sumatriptan Succinate (CAS: 1215621-31-0) :
    A fully deuterated succinate salt used to track absorption and excretion profiles of Sumatriptan in vivo .

N-Oxide Derivatives of Other Triptans

  • Zolmitriptan N-Oxide: A metabolite of Zolmitriptan, this compound shares the N-oxide modification but differs in core structure (substituted oxazolidinone vs. indole). It exemplifies the broader relevance of N-oxide metabolites in triptan pharmacokinetics .
  • Almotriptan-d6 Malate (CAS: 181183-52-8) :
    A deuterated malate salt of Almotriptan, lacking the N-oxide group. Its use parallels Sumatriptan-d6 in metabolic studies but targets a different triptan scaffold .

Pharmacokinetic and Analytical Comparisons

Pharmacokinetic Properties

  • Increased Brain Penetration : N-oxide metabolites often exhibit higher brain-to-plasma ratios due to enhanced polarity. For sorafenib N-oxide, brain AUC increased by 50.9% compared to the parent drug .
  • Metabolic Stability: Deuteration in Sumatriptan-d6 N-Oxide likely reduces CYP450-mediated oxidation, prolonging its half-life in analytical workflows compared to non-deuterated analogs .

Tabulated Comparison of Key Compounds

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Features Primary Application
Sumatriptan-d6 N-Oxide 1346599-50-5 C14D6H15N3O3S 317.437 Deuterated dimethylamino, N-oxide LC-MS internal standard
Sumatriptan N-Oxide 212069-94-8 C14H21N3O3S 311.40 Non-deuterated N-oxide Pharmacopeial impurity
Sumatriptan-d6 1020764-38-8 C14H15D6N3O2S 295.40 Deuterated, no N-oxide Parent drug quantification
Zolmitriptan N-Oxide Not available C16H21N3O2 287.36 Oxazolidinone core, N-oxide Metabolite studies
Almotriptan-d6 Malate 181183-52-8 C17H19D6N3O2S·C4H6O5 341.51 (free base) Deuterated malate salt, no N-oxide Metabolic stability assays

Activité Biologique

Sumatriptan-d6 N-Oxide is a deuterated derivative of Sumatriptan, primarily utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion (ADME) of the parent compound. This article delves into its biological activity, focusing on its mechanism of action, pharmacokinetics, and potential therapeutic implications.

Sumatriptan-d6 N-Oxide functions as a selective agonist for serotonin receptors, specifically the 5-HT1B and 5-HT1D subtypes. This binding leads to:

  • Vasoconstriction : It induces vasoconstriction of extracerebral blood vessels, which is critical in alleviating migraine symptoms.
  • Reduction of Neurogenic Inflammation : The compound reduces neurogenic inflammation associated with antidromic neuronal transmission, contributing to its efficacy in migraine relief.

2. Pharmacokinetics

The pharmacokinetic profile of Sumatriptan-d6 N-Oxide is expected to mirror that of Sumatriptan. Key pharmacokinetic parameters include:

  • Absorption : Rapid absorption with a median time to peak concentration (tmaxt_{max}) of approximately 20 minutes.
  • Distribution : Similar distribution characteristics as its parent compound, allowing for effective quantification in biological samples using techniques such as liquid chromatography-mass spectrometry (LC-MS).
  • Metabolism : Primarily metabolized through oxidation reactions, with hydrogen peroxide being a common oxidizing agent used in its synthesis.

3. Comparative Analysis

To better understand the biological activity of Sumatriptan-d6 N-Oxide, it is essential to compare it with its parent compound and other triptans. The following table summarizes key characteristics:

CompoundMechanism of ActionPharmacokineticsClinical Use
SumatriptanAgonist at 5-HT1B and 5-HT1DRapid absorption (20 min tmaxt_{max})Acute migraine treatment
Sumatriptan-d6 N-OxideAgonist at 5-HT1B and 5-HT1DSimilar to SumatriptanInternal standard for studies

Case Studies

A notable study investigated the effects of Sumatriptan on headaches induced by nitroglycerin (NTG). In this double-blind randomized crossover trial involving 10 healthy volunteers, Sumatriptan significantly reduced NTG-induced headache severity (median score reduced from 4 to 1.5) and decreased arterial diameters . This finding underscores the compound's effectiveness in modulating vascular responses associated with headaches.

Antioxidant Properties

Research has also highlighted the antioxidant properties of Sumatriptan. A study demonstrated that it scavenges superoxide, hydroxyl, and nitric oxide radicals in a dose-dependent manner . This activity may provide additional benefits in migraine treatment by mitigating oxidative stress.

5. Conclusion

Sumatriptan-d6 N-Oxide serves as a crucial tool in pharmacological studies aimed at understanding the mechanisms underlying migraine treatment. Its biological activity closely resembles that of Sumatriptan, particularly in receptor interaction and vascular modulation. Further research is warranted to explore its full therapeutic potential and implications in clinical settings.

Q & A

Q. Q. How can researchers ethically resolve discrepancies between proprietary and academic datasets on Sumatriptan-d6 N-Oxide’s toxicity profile?

  • Answer : Conduct a blinded reanalysis of raw data using independent labs. Apply the FINER criteria (Feasible, Novel, Ethical, Relevant) to prioritize transparency. Publish conflicting findings with a bias assessment table, citing IRACDA guidelines .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.